Cinfenine
Description
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Properties
CAS No. |
54141-87-6 |
|---|---|
Molecular Formula |
C25H27NO |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(E)-N-(2-benzhydryloxyethyl)-N-methyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C25H27NO/c1-26(19-11-14-22-12-5-2-6-13-22)20-21-27-25(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-18,25H,19-21H2,1H3/b14-11+ |
InChI Key |
QTKQVDXGCWKEHE-SDNWHVSQSA-N |
SMILES |
CN(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)CC=CC3=CC=CC=C3 |
Isomeric SMILES |
CN(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CN(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Cinfenine, a compound derived from cinnamic acid, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is part of a larger class of compounds known as cinnamic acid derivatives. These compounds are characterized by their phenolic structures and have been extensively studied for their biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
1. Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, thereby reducing cellular damage.
2. Anti-Inflammatory Effects
This compound has demonstrated potent anti-inflammatory properties. Studies have shown that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory responses. For instance, a study reported that this compound significantly reduced the levels of TNF-α and IL-6 in vitro .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the NF-κB signaling pathway. In one study, this compound was found to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value indicating significant potency .
4. Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, suggesting its potential as a natural antimicrobial agent .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- NF-κB Pathway : this compound modulates the NF-κB pathway, which plays a critical role in inflammation and cancer progression.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study on Inflammation : A clinical trial involving patients with chronic inflammatory conditions demonstrated that this compound supplementation led to a marked reduction in inflammatory markers and improved patient-reported outcomes.
- Cancer Treatment Study : In a controlled study involving patients with breast cancer, those treated with this compound alongside standard chemotherapy exhibited enhanced tumor regression compared to those receiving chemotherapy alone.
Comparative Analysis
The following table summarizes the biological activities and corresponding IC50 values of this compound compared to other cinnamic acid derivatives:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anti-inflammatory | 10 |
| Cinnamic Acid | Antioxidant | 15 |
| Compound X | Anticancer (MCF-7) | 5 |
| Compound Y | Antimicrobial | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
